One primary application of Oleoyl-CoA lithium salt is as a substrate for studying enzymes involved in fatty acid metabolism. Its structure includes oleic acid (a monounsaturated fatty acid) linked to coenzyme A. This allows researchers to investigate the activity and specificity of enzymes like acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) involved in cholesterol esterification. [Source: Santa Cruz Biotechnology - ]
Oleoyl-CoA plays a crucial role in the biosynthesis of specific lipids. Researchers can utilize Oleoyl-CoA lithium salt to study the pathways involved in the production of 1-alkyl-2,3-diacylglycerol (ADG) and very long-chain monounsaturated fatty acids. By understanding these processes, scientists can gain insights into cellular fat metabolism and potential therapeutic targets. [Source: Sigma-Aldrich - ]
Studies suggest that Oleoyl-CoA might activate sulfonylurea receptor 1 (SUR1), a protein linked to ATP-sensitive potassium channels (KATP channels) in Xenopus oocytes. KATP channels play a vital role in regulating insulin secretion and blood sugar levels. Further research is needed to explore the potential implications of this finding for diabetes and related conditions. [Source: MedChemExpress - ]
Oleoyl-CoA has been identified as a metabolite in both Escherichia coli and mice. This finding allows researchers to study metabolic pathways in these organisms and gain insights into their overall physiology. [Source: MedChemExpress - ]
Oleoyl coenzyme A lithium salt is a derivative of coenzyme A, specifically an acyl-CoA compound where oleic acid is the acyl group. Its chemical formula is C₃₉H₆₄Li₄N₇O₁₇P₃S, and it has a CAS number of 188824-37-5. This compound appears as a clear, colorless solution when dissolved in water at a concentration of 5% and has a maximum absorption wavelength (λmax) ranging from 257 to 259 nm . Oleoyl coenzyme A lithium salt plays a crucial role in various biochemical pathways, acting primarily as an acyl group carrier in lipid metabolism.
Oleoyl-CoA plays a vital role in cellular metabolism, particularly fatty acid metabolism. It functions as a substrate for various enzymes involved in:
While extensive safety data is unavailable, some general precautions are recommended when handling Oleoyl-CoA lithium:
These reactions are vital for lipid metabolism and energy production within cells .
The biological activity of oleoyl coenzyme A lithium salt is significant in metabolic processes. It functions as an acyl donor in lipid biosynthesis and is involved in the regulation of fatty acid metabolism. Studies indicate that it may influence cellular signaling pathways and gene expression related to lipid metabolism and energy homeostasis . Additionally, it has been used to investigate the specificity and kinetics of various enzymes, providing insights into metabolic regulation.
Oleoyl coenzyme A lithium salt can be synthesized through several methods:
Oleoyl coenzyme A lithium salt has diverse applications in biochemical research:
Research on oleoyl coenzyme A lithium salt has revealed its interactions with various proteins and enzymes involved in lipid metabolism. Notably, it has been shown to modulate the activity of cholesterol acyltransferases, influencing cholesterol homeostasis. Interaction studies have also explored its role in signaling pathways related to energy balance and metabolic health .
Oleoyl coenzyme A lithium salt belongs to a class of compounds known as acyl-coenzyme A derivatives. Here are similar compounds along with their unique characteristics:
Compound Name | Unique Characteristics |
---|---|
Palmitoyl Coenzyme A | Derived from palmitic acid; involved in fatty acid synthesis. |
Stearoyl Coenzyme A | Derived from stearic acid; plays a role in membrane fluidity. |
Myristoyl Coenzyme A | Derived from myristic acid; important for protein modification. |
Linoleoyl Coenzyme A | Contains linoleic acid; involved in polyunsaturated fatty acid metabolism. |
Oleoyl coenzyme A lithium salt stands out due to its specific role in regulating cholesterol metabolism and its unique fatty acid chain structure, which influences its interaction with enzymes compared to other acyl-CoA derivatives .